molecular formula C20H21N3O4 B2474646 N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide CAS No. 896371-28-1

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2474646
CAS No.: 896371-28-1
M. Wt: 367.405
InChI Key: QFXQJHXHLHQGRE-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid was utilized for synthesizing derivatives with azole, diazole, and hydrazone moieties. These compounds, specifically 18–22, showed potent anticancer activity against A549 cells. Additionally, compound 21, with 5-nitrothiophene substituents, exhibited selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This indicates that 5-oxopyrrolidine derivatives can be crucial scaffolds for developing compounds targeting multidrug-resistant pathogens (Kairytė et al., 2022).

Antimicrobial Activity

Several compounds synthesized from 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide exhibited significant antimicrobial activity. The results suggest these compounds could be potent agents against a variety of microbial infections (Bondock et al., 2008).

Spectroscopic Characterization and Synthesis

The synthesis and characterization of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has been completed, demonstrating the potential for synthesizing and characterizing complex compounds for various applications (Salian et al., 2017).

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-3-6-18(9-14(13)2)22-12-16(11-20(22)25)21-19(24)10-15-4-7-17(8-5-15)23(26)27/h3-9,16H,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXQJHXHLHQGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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